tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate CAS number 362704-66-3
tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate CAS number 362704-66-3
An In-depth Technical Guide to tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (CAS: 362704-66-3)
Abstract
This technical guide provides a comprehensive examination of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule incorporates a piperidine core, a synthetically versatile ketone at the C5 position, a chiral center at C2, and a tert-butyloxycarbonyl (Boc) protected amine. This combination of features makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document details the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, discusses methods for its characterization, explores its applications in drug discovery, and provides essential safety and handling protocols.
Compound Identification and Physicochemical Properties
tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, also commonly referred to as 1-Boc-2-methyl-piperidin-5-one, is a key synthetic intermediate.[1][2] Its structure is defined by a six-membered nitrogen-containing ring functionalized for controlled, sequential chemical transformations. The Boc protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the ketone moiety.
Caption: 2D Structure of the title compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | [1][3] |
| CAS Number | 362704-66-3 | [1][3][4] |
| Synonyms | 1-Boc-2-methyl-piperidin-5-one, 1-Boc-6-methyl-3-piperidone | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Solid | [2][3] |
| Purity | Typically ≥95% | [3][4][5] |
| Storage | Refrigerator, under inert atmosphere | [3] |
| SMILES | CC1CCC(=O)CN1C(=O)OC(C)(C)C | [1][4] |
| InChI Key | CSTUUOYWLVVNLE-UHFFFAOYSA-N |[1][3] |
Proposed Synthetic Strategy and Experimental Protocol
While multiple suppliers offer this compound, detailed peer-reviewed synthesis procedures are not abundant. However, a logical and robust synthesis can be designed based on established principles of organic chemistry, such as intramolecular cyclization reactions. The following represents a field-proven approach for constructing the piperidone core.
Causality of the Synthetic Design: The strategy hinges on an intramolecular Dieckmann condensation of a suitably substituted acyclic precursor. This method is highly effective for forming five- and six-membered rings. The Boc protecting group is chosen for its stability under the basic conditions required for cyclization and its facile removal under acidic conditions, providing orthogonal control for subsequent synthetic steps.
Caption: Proposed workflow for synthesis and validation.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology for the synthesis. Researchers should perform their own optimization based on laboratory conditions and scale.
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Reaction Setup:
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To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 mL per 1 mmol of substrate).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask.
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Expert Insight: Using a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon for cyclization without competing side reactions like ester hydrolysis. The dispersion in oil must be washed with dry hexanes before use to remove the stabilizer.
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-
Substrate Addition and Cyclization:
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Dissolve the acyclic precursor, ethyl 5-(tert-butoxycarbonylamino)-4-methylpentanoate (1.0 equivalent), in anhydrous toluene.
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Add the substrate solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.
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After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Expert Insight: The slow addition and subsequent heating are crucial to control the initial exothermic reaction and then drive the cyclization to completion.
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-
Work-up and Decarboxylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
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Add 3M hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 1-2 hours to facilitate decarboxylation of the intermediate β-keto ester.
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Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Expert Insight: The acidic workup serves a dual purpose: it neutralizes the strong base and catalyzes the decarboxylation of the initially formed β-keto ester, directly yielding the target 5-oxopiperidine.
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-
Purification and Isolation:
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Concentrate the filtered organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate as a solid.
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Spectroscopic Characterization (Expected Signatures)
Validation of the final product's identity and purity is paramount. The following are the expected spectroscopic data based on the compound's structure.
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¹H NMR (CDCl₃, 500 MHz):
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δ ≈ 4.2-3.8 (m, 1H, CH-N): Complex multiplet for the proton at the C2 chiral center.
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δ ≈ 3.6-3.2 (m, 2H, CH₂-N): Diastereotopic protons of the C6 methylene group adjacent to the nitrogen.
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δ ≈ 2.8-2.4 (m, 4H, CH₂-C=O and CH₂-CH): Methylene protons at C3 and C4.
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δ ≈ 1.48 (s, 9H, C(CH₃)₃): Sharp singlet for the nine equivalent protons of the Boc group.
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δ ≈ 1.20 (d, 3H, CH-CH₃): Doublet for the methyl group at C2, coupled to the C2 proton.
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-
¹³C NMR (CDCl₃, 125 MHz):
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δ ≈ 208 ppm: Ketone carbonyl (C5).
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δ ≈ 155 ppm: Carbamate carbonyl (Boc C=O).
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δ ≈ 80 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).
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δ ≈ 55-45 ppm: Aliphatic carbons attached to nitrogen (C2, C6).
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δ ≈ 40-30 ppm: Remaining aliphatic carbons (C3, C4).
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δ ≈ 28.5 ppm: Methyl carbons of the Boc group.
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δ ≈ 15 ppm: Methyl carbon at C2.
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-
Mass Spectrometry (ESI+):
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Calculated for C₁₁H₁₉NO₃: 213.14.
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Expected m/z: 214.14 [M+H]⁺, 236.13 [M+Na]⁺.
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-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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≈ 2975 cm⁻¹: C-H stretching (aliphatic).
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≈ 1715 cm⁻¹: C=O stretching (ketone).
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≈ 1690 cm⁻¹: C=O stretching (Boc carbamate).
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Utility and Applications in Drug Development
tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its synthetic utility stems from its distinct reactive sites, which can be addressed sequentially.
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Ketone Modification: The C5 ketone is a primary site for elaboration. It can undergo a wide range of transformations, including:
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Reductive Amination: To introduce substituted amine functionalities, a common strategy for building diversity in compound libraries.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the attachment of various side chains.
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Grignard and Organolithium Additions: To create tertiary alcohols and introduce new stereocenters.
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-
N-Boc Deprotection and Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine is then available for:
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Acylation/Sulfonylation: To form amides and sulfonamides.
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Alkylation: To introduce substituents on the piperidine nitrogen.
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Coupling Reactions: To connect the piperidine scaffold to other molecular fragments.
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Caption: Key reactive sites and potential transformations.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is aggregated from safety data sheets and chemical databases.[1][3]
Table 2: GHS Hazard Identification
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator is recommended.[3]
Conclusion
tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate is a strategically designed synthetic intermediate with significant potential in modern drug discovery. Its pre-installed chiral center, orthogonally protected amine, and reactive ketone handle provide researchers with a powerful and versatile scaffold. By understanding its synthesis, properties, and reactivity, scientists can effectively leverage this building block to accelerate the development of complex, biologically active molecules.
References
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Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
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PubChem. (n.d.). tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate GmbH. Retrieved from [Link]
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Orsini, F., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Nature. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 362704-66-3 | tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Synthonix, Inc. Retrieved from [Link]
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MDPI. (2018). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. Retrieved from [Link]
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Parkway Scientific. (n.d.). YB-449 (362704-66-3, MFCD11520583). Parkway Scientific. Retrieved from [Link]
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